![molecular formula C15H21ClN2O4S B7681641 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X is not fully understood, but several studies have suggested that it exerts its effects by modulating various signaling pathways in cells. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. In addition, it has been reported to induce apoptosis by activating the caspase cascade. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. The exact molecular targets of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X are still under investigation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to inhibit cell proliferation, induce apoptosis, and reduce the expression of certain genes involved in cancer progression. In immune cells, it has been shown to modulate cytokine production and suppress inflammation. In addition, it has been shown to have herbicidal and insecticidal activities by inhibiting certain enzymes involved in plant and insect metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and a high efficacy in vitro and in vivo. In addition, it can be easily synthesized in large quantities and purified to a high degree of purity. However, one of the main limitations of using 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
Several potential future directions for the study of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X can be identified. In the medical field, it can be further evaluated for its anticancer, anti-inflammatory, and antiviral properties. In particular, its potential as a cancer therapy can be investigated in preclinical and clinical trials. In the agricultural field, it can be further evaluated for its herbicidal and insecticidal activities, and its potential as an alternative to traditional pesticides can be explored. Moreover, its mechanism of action can be further elucidated using advanced techniques such as proteomics and metabolomics. Finally, its potential as a lead 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide for the development of novel drugs can be investigated using structure-activity relationship studies.
Métodos De Síntesis
Compound X can be synthesized through a multistep reaction starting from commercially available materials. The synthesis involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of pure 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X. Several studies have reported different methods for the synthesis of 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X, but the most commonly used method involves the condensation of 5-chloro-2-methoxyaniline with 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid followed by the reduction of the resulting intermediate with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. In the medical field, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. Several studies have reported that 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X can inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. In addition, it has been shown to reduce inflammation and inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In the agricultural field, 2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide X has been evaluated for its herbicidal and insecticidal activities. It has been shown to effectively control the growth of weeds and pests, which makes it a potential alternative to traditional pesticides.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-3-2-13(16)10-12(14)11-15(19)17-4-5-18-6-8-23(20,21)9-7-18/h2-3,10H,4-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGHABLWILPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)NCCN2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

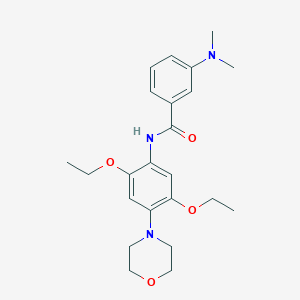

![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
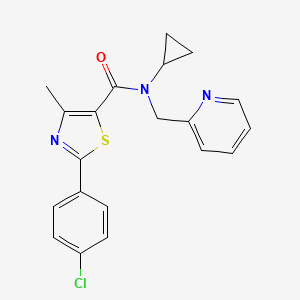
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
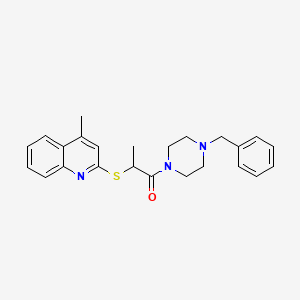

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)
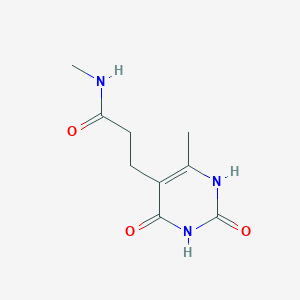
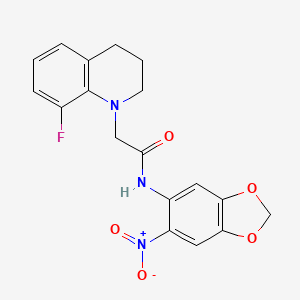
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)